molecular formula C8H15NO B3329042 1-(1-Methylpiperidin-2-yl)ethanone CAS No. 54969-36-7

1-(1-Methylpiperidin-2-yl)ethanone

Cat. No.: B3329042
CAS No.: 54969-36-7
M. Wt: 141.21 g/mol
InChI Key: JJFAXQMDKIUTID-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-2-yl)ethanone (CAS: 1345970-43-5) is a synthetic cannabinoid receptor agonist, often referred to as cannabipiperidiethanone in regulatory contexts . Its structure features a methyl-substituted piperidine ring linked to an indole-3-yl-ethanone moiety. Its molecular formula is C₁₆H₂₀N₂O₂, with a molecular weight of 272.34 g/mol .

Properties

IUPAC Name

1-(1-methylpiperidin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)8-5-3-4-6-9(8)2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFAXQMDKIUTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylpiperidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. For instance, the reaction of 1-methylpiperidine with acetyl chloride in the presence of a base such as pyridine can yield this compound. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety undergoes selective reduction under standard conditions:

Reagent Conditions Product Yield Source
NaBH<sub>4</sub>EtOH, 0–25°C, 4 h1-(1-Methylpiperidin-2-yl)ethanol78%
LiAlH<sub>4</sub>THF, reflux, 2 h1-(1-Methylpiperidin-2-yl)ethanol92%
H<sub>2</sub>/Pd-C50 psi, MeOH, 6 h1-(1-Methylpiperidin-2-yl)ethane65%
  • Mechanistic Insight : NaBH<sub>4</sub> selectively reduces the carbonyl group without affecting the tertiary amine or piperidine ring . LiAlH<sub>4</sub> achieves higher yields due to stronger reducing power . Catalytic hydrogenation (H<sub>2</sub>/Pd-C) fully reduces the ketone to an alkane but requires elevated pressure .

Oxidation Reactions

The compound exhibits stability under mild oxidation but undergoes degradation under stronger conditions:

Reagent Conditions Product Observation
KMnO<sub>4</sub>H<sub>2</sub>O, 80°C, 12 hDegraded products (carboxylic acids)Ring cleavage occurs
CrO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 25°C, 3 hNo reactionKetone remains intact
  • Comparative Note : Unlike secondary alcohols, the tertiary carbon adjacent to the carbonyl group resists oxidation, preventing ketone-to-carboxylic acid conversion without ring degradation.

Nucleophilic Addition Reactions

The carbonyl group participates in condensation and addition reactions:

3.1. Grignard Reagent Addition

  • Reaction :
    1 1 Methylpiperidin 2 yl ethanone+CH3MgBr1 1 Methylpiperidin 2 yl 2 propanol\text{1 1 Methylpiperidin 2 yl ethanone}+\text{CH}_3\text{MgBr}\rightarrow \text{1 1 Methylpiperidin 2 yl 2 propanol}

  • Conditions : Et<sub>2</sub>O, 0°C → 25°C, 2 h

  • Yield : 85%

3.2. Hydrazone Formation

  • Reaction :
    1 1 Methylpiperidin 2 yl ethanone+NH2NH2Hydrazone derivative\text{1 1 Methylpiperidin 2 yl ethanone}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone derivative}

  • Conditions : EtOH, reflux, 6 h

  • Yield : 70%

Ring Functionalization

The piperidine ring undergoes electrophilic substitution at the nitrogen or adjacent carbons:

4.1. N-Methylation

  • Reaction : Further methylation of the tertiary amine using CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> is sterically hindered, yielding <5% quaternary ammonium salt .

4.2. C-H Activation

  • Reagent : Pd(OAc)<sub>2</sub>, PhI(OAc)<sub>2</sub>

  • Product : C-3 acetylated derivative

  • Yield : 55% (requires directing-group strategies)

Industrial-Scale Modifications

Patent data reveals optimized methods for derivative synthesis:

  • Transfer Hydrogenation : Formaldehyde and Pd/C selectively methylate the piperidine nitrogen at 90–95°C (industrial batch process) .

  • Continuous Flow Synthesis : Ethylene oxide reacts with the ketone under pressure to form ethoxylated derivatives (85% conversion) .

Biological Reactivity

  • Enzyme Binding : The ketone interacts with cytochrome P450 enzymes (e.g., CYP3A4), forming a transient enol intermediate during metabolic oxidation .

  • Receptor Affinity : Derivatives show moderate binding to σ-1 receptors (K<sub>i</sub> = 120 nM), attributed to the hydrophobic piperidine-ketone pharmacophore .

Stability Under Extreme Conditions

Condition Outcome
200°C, inert atmospherePartial ring opening to form alkenes
UV irradiation (254 nm)Photooxidation to N-oxide (t<sub>1/2</sub> = 2 h)

Scientific Research Applications

1-(1-Methylpiperidin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-2-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key Compounds for Comparison :

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2) Formula: C₁₃H₁₆FNO Substituents: Fluorophenyl group on piperidine. Application: Lab research (non-pharmaceutical).

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (CAS: 302333-63-7) Formula: C₁₆H₂₀N₂O Substituents: Methylindole and unsubstituted piperidine. Application: Synthetic cannabinoid research.

2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (JWH-201) Formula: C₂₂H₂₅NO₂ Substituents: Methoxyphenyl and pentylindole. Application: JWH-series synthetic cannabinoid.

Comparative Data Table :
Compound Name CAS Number Molecular Formula Key Substituents Bioactivity/Application
1-(1-Methylpiperidin-2-yl)ethanone 1345970-43-5 C₁₆H₂₀N₂O₂ Indole, methylpiperidinyl Synthetic cannabinoid agonist
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 1355178-81-2 C₁₃H₁₆FNO Fluorophenyl, piperidinyl Research chemical
1-(2-Methyl-1H-indol-3-yl)-2-piperidinyl-ethanone 302333-63-7 C₁₆H₂₀N₂O Methylindole, piperidinyl Cannabinoid activity (hypothesized)
JWH-201 - C₂₂H₂₅NO₂ Methoxyphenyl, pentylindole CB1/CB2 receptor agonist

Physicochemical Properties

  • Lipophilicity :
    • The methylpiperidine group in the target compound increases lipophilicity compared to unsubstituted piperidine derivatives, enhancing blood-brain barrier penetration .
    • Fluorophenyl analogues (e.g., CAS: 1355178-81-2) exhibit higher polarity due to the electronegative fluorine atom .
  • Basicity :
    • Piperidine-containing compounds (pKa ~11) are more basic than pyridine derivatives (pKa ~5), affecting solubility and ionizability .

Biological Activity

1-(1-Methylpiperidin-2-yl)ethanone, also known as N-methyl-1-piperidone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H15NO
  • Molecular Weight : 143.21 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a methyl group, contributing to its unique chemical behavior and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxicity and Anticancer Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, affecting signaling pathways involved in pain perception and mood regulation. This interaction could explain its potential use in pain management therapies .
  • Enzyme Inhibition : It may also inhibit certain enzymes associated with disease processes, such as those involved in cancer cell proliferation or microbial resistance mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines
Receptor InteractionModulates neurotransmitter receptor activity
Enzyme InhibitionInhibits enzymes linked to cancer and infections

Notable Research Findings

  • A study conducted on various piperidine derivatives highlighted that this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
  • In vitro assays demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7), suggesting its utility in anticancer drug design .
  • The compound's interaction with the endocannabinoid system has been investigated, revealing potential therapeutic implications in treating pain and inflammation through modulation of cannabinoid receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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